molecular formula C22H32N2O6S B141978 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester CAS No. 151460-10-5

2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester

Cat. No. B141978
M. Wt: 452.6 g/mol
InChI Key: FUXWJHUPEXJTCH-FHWLQOOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester, also known as FMME, is a small molecule inhibitor that is used in scientific research. FMME is a derivative of the natural product fumimycin, which is produced by the fungus Aspergillus fumigatus. FMME has been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Mechanism Of Action

The mechanism of action of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester involves the inhibition of specific enzymes and signaling pathways. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the activity of enzymes such as proteases and kinases, which are involved in various cellular processes. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester also inhibits specific signaling pathways, such as the NF-kB pathway, which is involved in inflammation.

Biochemical And Physiological Effects

2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes and signaling pathways, the reduction of inflammation, and the inhibition of bacterial growth. 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has also been shown to have potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in lab experiments include its specificity and potency, as well as its ability to inhibit specific enzymes and signaling pathways. However, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in scientific research. One direction is the development of new derivatives of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester that have improved potency and selectivity. Another direction is the investigation of the potential therapeutic applications of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in various diseases, including cancer and inflammatory disorders. Additionally, the use of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester in combination with other drugs or therapies could also be explored in future research.

Synthesis Methods

The synthesis of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester involves several steps, including the protection of the amino and carboxyl groups, the formation of the ester bond, and the deprotection of the protecting groups. The synthesis of 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been described in several scientific publications, and it typically involves the use of various reagents and solvents.

Scientific Research Applications

2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been used in various scientific research applications, including studies on cancer, inflammation, and bacterial infections. In cancer research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the growth and proliferation of cancer cells by blocking specific signaling pathways. In inflammation research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to reduce inflammation by inhibiting the activity of certain enzymes. In bacterial infection research, 2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester has been shown to inhibit the growth of bacteria by disrupting their cell membranes.

properties

CAS RN

151460-10-5

Product Name

2-(Formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester

Molecular Formula

C22H32N2O6S

Molecular Weight

452.6 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-2-[[(2S)-2-formyloxy-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C22H32N2O6S/c1-15(2)12-17(23-21(27)19(30-14-25)10-11-31-4)20(26)24-18(22(28)29-3)13-16-8-6-5-7-9-16/h5-9,14-15,17-19H,10-13H2,1-4H3,(H,23,27)(H,24,26)/t17-,18-,19-/m0/s1

InChI Key

FUXWJHUPEXJTCH-FHWLQOOXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)OC=O

SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)OC=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)OC=O

synonyms

2-(formyloxy)-4-(methylthio)butyryl-leucyl-phenylalanine methyl ester
fHLP-OMe
HCO-Hmb-Leu-Phe-OMe

Origin of Product

United States

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